PEG6 Linker Preserves Higher Antagonist Potency Compared to PEG12 While Maintaining Acceptable Affinity Relative to PEG4
In a head-to-head comparison of PEG linker lengths on CCK2/gastrin receptor antagonist activity, compounds functionalized with PEG4, PEG6, and PEG12 linkers were evaluated in a functional assay using A431-CCK2R cells in the presence of agonist gastrin-17. The PEG6-containing compound retained superior potency (IC50 = 4.11 nM) relative to the PEG12 variant (IC50 = 10.4 nM), while demonstrating only a modest reduction compared to the PEG4 variant (IC50 = 3.31 nM) [1].
| Evidence Dimension | Functional antagonistic activity (IC50) |
|---|---|
| Target Compound Data | 4.11 nM (PEG6-containing CCK2R antagonist) |
| Comparator Or Baseline | PEG4: 3.31 nM; PEG12: 10.4 nM |
| Quantified Difference | PEG6 shows 2.5-fold higher potency than PEG12 (4.11 vs 10.4 nM); PEG4 shows 1.2-fold higher potency than PEG6 (3.31 vs 4.11 nM) |
| Conditions | A431-CCK2R cell line, functional assay with G17 agonist stimulation |
Why This Matters
For receptor-targeted applications requiring maximal ligand potency, PEG6 offers a critical advantage over longer PEG12 linkers while avoiding the reduced solubility associated with shorter PEG4 linkers.
- [1] Novak, D., et al. (2021). Radiolabelled CCK2 R Antagonists Containing PEG Linkers: Design, Synthesis and Evaluation. ChemMedChem, 16(5), 802-812. View Source
